Hypoxanthine serves as an indicator of meat freshness. As meat spoils, breakdown processes occur, and hypoxanthine levels rise. By measuring hypoxanthine content, researchers and food scientists can assess meat quality and determine if it's safe for consumption []. This application helps ensure food safety and prevent potential foodborne illnesses.
Electrochemical biosensors utilizing enzymes that interact with hypoxanthine are being developed for this purpose. These biosensors offer a rapid and reliable way to detect spoilage-indicating bacteria in meat products [].
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